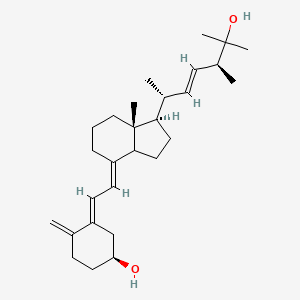

25-Hydroxy Vitamin D2

Description

Properties

IUPAC Name |

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-XBOLXHOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-40-8 | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the 25-Hydroxy Vitamin D2 Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the metabolic activation and catabolism of 25-hydroxyvitamin D2 (25(OH)D2), including the key enzymes, intermediate metabolites, and regulatory mechanisms. It also presents quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes.

Introduction to Vitamin D2 Metabolism

Vitamin D2 (ergocalciferol) is a secosteroid derived from plant and fungal sources, differing from the endogenously produced vitamin D3 (cholecalciferol) by the presence of a double bond between C22-23 and a methyl group at C24.[1][2] Like vitamin D3, vitamin D2 is biologically inert and requires a two-step hydroxylation process to become active. The first step, 25-hydroxylation, primarily occurs in the liver, converting vitamin D2 into 25-hydroxyvitamin D2 (ercalcidiol), the major circulating form used to assess a patient's vitamin D status.[2][3][4] The subsequent 1α-hydroxylation, mainly in the kidneys, yields the biologically active hormone 1,25-dihydroxyvitamin D2 (ercalcitriol).[5] Understanding this metabolic pathway is critical for drug development, therapeutic applications, and clinical research.

Core Metabolic Pathway: Activation and Catabolism

The metabolism of 25-hydroxyvitamin D2 is a tightly regulated process involving several key cytochrome P450 (CYP) enzymes. The pathway can be divided into activation (1α-hydroxylation) and catabolism (inactivation).

Activation: 1α-Hydroxylation

The conversion of 25(OH)D2 into its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), is the critical activation step.

-

Enzyme: 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1).[1][6][7]

-

Location: Primarily in the mitochondria of the proximal tubules in the kidney.[6][8] Extra-renal expression and activity are also observed in tissues like immune cells.[6]

-

Function: CYP27B1 catalyzes the hydroxylation of 25(OH)D2 at the 1α-position. The resulting 1,25(OH)2D2 is the active hormone that binds to the Vitamin D Receptor (VDR) to mediate its biological effects, including calcium and phosphate (B84403) homeostasis.[1][5]

-

Regulation: The activity of renal CYP27B1 is tightly controlled. It is stimulated by Parathyroid Hormone (PTH) and inhibited by Fibroblast Growth Factor-23 (FGF23) and high levels of calcium and phosphate.[1][6][9] The active hormone 1,25(OH)2D also provides negative feedback, inhibiting CYP27B1 expression.[1]

Catabolism: 24-Hydroxylation Pathway

The inactivation of both 25(OH)D2 and the active 1,25(OH)2D2 is essential to prevent vitamin D toxicity and maintain homeostasis. This process is primarily initiated by the enzyme CYP24A1.

-

Location: This mitochondrial enzyme is found in the kidneys, intestine, and all vitamin D target cells.[10][11]

-

Function: CYP24A1 is a multi-functional enzyme that hydroxylates vitamin D metabolites at C24 and C23.[1][12]

-

It converts 25(OH)D2 to 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a largely inactive form.[6]

-

It hydroxylates the active 1,25(OH)2D2 to 1,24,25-trihydroxyvitamin D2, which is the first step in a cascade that ultimately leads to the formation of water-soluble, inactive calcitroic acid, which is excreted in the bile.[6][13][14]

-

-

Regulation: The expression of CYP24A1 is strongly induced by 1,25(OH)2D, creating a negative feedback loop that limits the levels of the active hormone.[6][12] Its regulation is generally reciprocal to that of CYP27B1; for instance, it is inhibited by PTH and stimulated by FGF23.[1][15]

Visualization of the Metabolic Pathway

The following diagrams illustrate the core metabolic conversions of vitamin D2 and the subsequent pathway for 25-hydroxyvitamin D2.

Caption: Core metabolic pathway of Vitamin D2 activation and catabolism.

Caption: Key enzymatic steps in the 25-hydroxyvitamin D2 pathway.

Quantitative Data on Enzyme Kinetics

The efficiency of vitamin D2 metabolism is determined by the kinetic properties of the enzymes involved. While data is more abundant for vitamin D3, comparative studies provide insight into D2 metabolism.

| Enzyme | Substrate | Product(s) | kcat/Km (Catalytic Efficiency) | Species | Reference |

| CYP2R1 | Vitamin D2 | 25(OH)D2 | Equally active toward Vitamin D2 and D3.[16] | Human | [16] |

| CYP27A1 | Vitamin D2 | 24(OH)D2 and 27(OH)D2 (Poor substrate for 25-hydroxylation).[17] | Very low for 25-hydroxylation; kcat/Km for D3 is 26-fold higher than CYP27A1.[17] | Human | [17] |

| CYP24A1 | 25(OH)D2 | 24,25(OH)2D2 and other oxidized products.[18] | Similar to the catalytic efficiency for 25(OH)D3.[18] | Human | [18] |

| CYP24A1 | 1,25(OH)2D2 | 1,24,25(OH)3D2 and subsequent metabolites.[13][18] | kcat/Km value is almost half that for 1,25(OH)2D3, suggesting a lower rate of inactivation.[18] | Human | [18] |

Alternative Metabolic Pathways

While the 1α- and 24-hydroxylation pathways are dominant, other metabolic routes for vitamin D2 exist.

-

CYP11A1 (P450scc) Pathway: The steroidogenic enzyme CYP11A1 can hydroxylate vitamin D2 at various side-chain positions, such as C20, to produce novel metabolites like 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2.[19][20] These metabolites may have unique biological activities that are independent of the classical VDR-mediated pathway.

-

24-Hydroxylation First Pathway: A minor activation pathway has been identified in humans where vitamin D2 is first hydroxylated to 24(OH)D2, which is then converted by CYP27B1 to 1,24-dihydroxyvitamin D2 [1,24(OH)2D2].[21][22] This metabolite can be detected in the serum of patients treated with vitamin D2 and appears to have biological activity.[21][22]

Experimental Protocols

Analyzing the 25(OH)D2 metabolic pathway requires robust in vitro and in vivo methodologies. Below are outlines for key experimental procedures.

In Vitro Analysis of CYP24A1-Mediated 25(OH)D2 Metabolism

Objective: To characterize the metabolites produced and determine the kinetic parameters of human CYP24A1 with 25(OH)D2 as a substrate.

Methodology:

-

Enzyme Preparation: Utilize recombinant human CYP24A1 expressed in and purified from E. coli or other systems.[13][18]

-

Enzyme Reconstitution: To mimic the inner mitochondrial membrane, reconstitute the purified CYP24A1 into phospholipid vesicles.[18] This involves mixing the enzyme with sonicated liposomes and removing the detergent by dialysis or with bio-beads.

-

Reaction Setup:

-

Prepare a reaction mixture (e.g., in a final volume of 200 µL) containing potassium phosphate buffer (pH 7.4), the reconstituted CYP24A1, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Add the substrate, 25(OH)D2, dissolved in an appropriate solvent (e.g., ethanol) to achieve a range of final concentrations for kinetic analysis.

-

-

Reaction Execution:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding two volumes of a quenching solvent like acetonitrile (B52724) or methanol.

-

Centrifuge to pellet the precipitated protein.

-

Extract the supernatant containing the vitamin D metabolites using a solid-phase extraction (SPE) column (e.g., C18) to concentrate the sample and remove salts.

-

-

Metabolite Analysis:

-

Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]

-

Identify and quantify the products (e.g., 24,25(OH)2D2) by comparing their retention times and mass spectra to authentic standards.

-

-

Data Analysis:

-

Calculate the rate of product formation at each substrate concentration.

-

Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.

-

Experimental Workflow Visualization

Caption: Workflow for in vitro analysis of vitamin D2 metabolism.

Conclusion

The metabolic pathway of 25-hydroxyvitamin D2 is a complex, multi-step process governed by a series of cytochrome P450 enzymes, primarily CYP27B1 for activation and CYP24A1 for catabolism. While sharing many similarities with the vitamin D3 pathway, key differences in enzyme kinetics, particularly in the catabolic steps, suggest that 1,25(OH)2D2 may have increased metabolic stability compared to its D3 counterpart.[18] The existence of alternative activation pathways through enzymes like CYP11A1 further adds to the complexity and potential for developing novel vitamin D analogs. A thorough understanding of these pathways, supported by robust quantitative and experimental analysis, is fundamental for professionals engaged in vitamin D research and the development of related therapeutics.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25-Hydroxy Vitamin D2 | Rupa Health [rupahealth.com]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. Vitamin D Synthesis and Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 5. 1,25-dihydroxyvitamin D2 | Rupa Health [rupahealth.com]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,25-(OH)2D-24 Hydroxylase (CYP24A1) Deficiency as a Cause of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An alternative pathway of vitamin D2 metabolism Cytochrome P450scc (CYP11A1)-mediated conversion to 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1 alpha-hydroxylation of 24-hydroxyvitamin D2 represents a minor physiological pathway for the activation of vitamin D2 in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Biological Role of 25-Hydroxyvitamin D2 in Cellular Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological role of 25-hydroxyvitamin D2 (25(OH)D2) at the cellular level. While historically considered a prohormone with lower efficacy than its D3 counterpart, emerging evidence indicates that 25(OH)D2 possesses direct biological activities, influencing gene expression and key cellular processes such as proliferation, differentiation, and apoptosis, particularly at supra-physiological concentrations. This document details the molecular mechanisms of action of 25(OH)D2, including both genomic and non-genomic signaling pathways. Furthermore, it presents a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for assessing the cellular effects of 25(OH)D2, and visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[1] Vitamin D2 is primarily derived from plant sources and fortified foods. Following ingestion, vitamin D2 is hydroxylated in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating metabolite of vitamin D2.[2] While the canonical pathway involves a second hydroxylation in the kidneys to the biologically active 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), recent research has illuminated the direct cellular effects of 25(OH)D2.[2]

This guide focuses on the specific biological roles of 25(OH)D2 in cellular function, providing a technical resource for researchers and professionals in the field.

Mechanism of Action

25-Hydroxyvitamin D2 exerts its biological effects through two primary mechanisms: genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic actions of 25(OH)D2 are mediated by the nuclear Vitamin D Receptor (VDR). Although 25(OH)D2 has a lower binding affinity for the VDR compared to 1,25(OH)2D2, at higher concentrations, it can directly activate the VDR.[2] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This process can either activate or repress gene expression, leading to changes in cellular function.

Non-Genomic Signaling Pathway

In addition to its genomic effects, 25(OH)D2 can initiate rapid, non-genomic signaling cascades. These actions are mediated by a putative membrane-associated VDR (mVDR) or other cell surface receptors.[4] Binding of 25(OH)D2 to these receptors can activate second messenger systems, including phospholipase C (PLC) and protein kinase C (PKC), leading to rapid changes in intracellular calcium levels and phosphorylation of downstream signaling proteins. These pathways can influence cellular processes independently of gene transcription.

Cellular Functions of 25-Hydroxyvitamin D2

25(OH)D2 has been shown to modulate several key cellular functions, including cell proliferation, differentiation, and apoptosis, as well as influencing the immune system.

Cell Proliferation and Differentiation

Vitamin D compounds are known to inhibit cell proliferation and promote differentiation in various cell types, including cancer cells.[5] 25(OH)D2, particularly at higher concentrations, can induce cell cycle arrest, often in the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins such as p21 and p27.[6][7]

Apoptosis

25(OH)D2 can induce apoptosis, or programmed cell death, in certain cancer cell lines.[8][9] This can occur through the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins, leading to the activation of caspases and subsequent cell death.[10]

Immune Modulation

25(OH)D2 can influence the function of immune cells. Studies on peripheral blood mononuclear cells (PBMCs) have shown that 25(OH)D2 can modulate the expression of genes involved in immune responses, such as cytokines and antimicrobial peptides.[2][11]

Quantitative Data

The following tables summarize quantitative data from key studies investigating the cellular effects of 25-hydroxyvitamin D2.

Table 1: Gene Regulatory Potential of Vitamin D Metabolites in Human PBMCs [2]

| Vitamin D Metabolite | Average EC50 (nM) |

| 1,25(OH)2D3 | 0.48 |

| 25(OH)D3 | 322 |

| 25(OH)D2 | 295 |

Table 2: Effects of 25(OH)D2 on Gene and Protein Expression in Human PBMCs [11][12]

| Target | Cell Type | 25(OH)D2 Concentration | Fold Change/Effect |

| CAMP (gene) | PBMCs | 25-125 ng/mL | Dose-dependent increase |

| hCAP18 (protein) | PBMCs | 25-125 ng/mL | Dose-dependent increase |

| LL-37 (secreted peptide) | LPS-stimulated PBMCs | 25-125 ng/mL | Significant increase |

| CYP27B1 (gene) | PBMCs | 25-125 ng/mL | No significant change |

| CYP24A1 (gene) | PBMCs | 125 ng/mL | Trend towards increase |

| VDR (gene) | PBMCs | 25-125 ng/mL | No significant change |

Table 3: Effects of Ergocalciferol (Vitamin D2) on Apoptosis in HL-60 Leukemia Cells [8]

| Parameter | Ergocalciferol Concentration (µM) | Effect |

| Cell Viability | 10-100 | Dose-dependent decrease |

| Sub-G1 DNA Content | 50 | Significant increase |

| Mitochondrial Membrane Potential | 50 | Significant decrease |

| Caspase-3 Activation | 50 | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment with 25-Hydroxyvitamin D2

Protocol:

-

Cell Seeding: Plate cells (e.g., PBMCs, SiHa, HL-60) in appropriate culture plates or flasks at a density that will allow them to reach 60-70% confluency at the time of treatment.

-

Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Preparation of 25(OH)D2: Prepare a stock solution of 25(OH)D2 in absolute ethanol. Store at -20°C, protected from light.

-

Treatment: On the day of the experiment, dilute the 25(OH)D2 stock solution to the desired final concentrations in fresh culture medium. Also, prepare a vehicle control with the same final concentration of ethanol.

-

Application: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 25(OH)D2 or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., CAMP, CYP24A1, VDR) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.

Flow Cytometry for Cell Cycle Analysis

Protocol:

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TUNEL Assay for Apoptosis Detection

Protocol:

-

Cell Preparation: After treatment, harvest and fix the cells as described for cell cycle analysis.

-

Permeabilization: Permeabilize the fixed cells with a detergent-based solution (e.g., Triton X-100 or saponin).

-

Labeling: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP).

-

Staining (for indirect methods): If an indirectly labeled dUTP was used, incubate the cells with a fluorescently labeled antibody that recognizes the incorporated nucleotide.

-

Data Acquisition: Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the labeled DNA breaks.

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells in each sample.

Conclusion

The evidence presented in this technical guide demonstrates that 25-hydroxyvitamin D2 is not merely an inactive precursor but a biologically active molecule with direct effects on cellular function. Its ability to modulate gene expression, inhibit cell proliferation, and induce apoptosis highlights its potential as a subject for further research and as a candidate for therapeutic development. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of 25(OH)D2 in various physiological and pathological contexts. Further investigation into the specific protein interactions and the nuances of its signaling pathways will undoubtedly unveil new avenues for its application in human health and disease.

References

- 1. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of vitamin D with membrane-based signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Induction of apoptosis by vitamin D2, ergocalciferol, via reactive oxygen species generation, glutathione depletion, and caspase activation in human leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 25-Hydroxycholecalciferol Inhibits Cell Growth and Induces Apoptosis in SiHa Cervical Cells via Autocrine Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 25-Hydroxyvitamin D potentializes extracellular cathelicidin release from human PBMC stimulated ex vivo with either bacterial (LPS) or viral (P: IC) mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 25-Hydroxyvitamin D potentializes extracellular cathelicidin release from human PBMC stimulated ex vivo with either bacterial (LPS) or viral (P: IC) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Physiological Effects of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The two primary forms of vitamin D, ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3), are metabolized in the liver to their respective 25-hydroxylated forms, 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3). These are the major circulating forms of vitamin D and are used to determine a patient's vitamin D status. While historically considered equipotent, a growing body of evidence suggests significant physiological and metabolic differences between them. This technical guide provides a comprehensive comparison of the physiological effects of 25(OH)D2 and 25(OH)D3, focusing on their metabolism, binding affinities, and overall potency, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Comparative Metabolism and Pharmacokinetics

The metabolic pathways of vitamin D2 and D3 diverge after the initial 25-hydroxylation, leading to differences in their circulating half-lives and their ultimate bioactivity.

Hydroxylation and Bioactivation

Both vitamin D2 and D3 are hydroxylated in the liver by the enzyme 25-hydroxylase to form 25(OH)D2 and 25(OH)D3, respectively. These forms are then transported to the kidneys for a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1), producing the biologically active hormones, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1]

Circulating Half-Life

A key differentiator between the two forms is their circulating half-life. Studies have shown that 25(OH)D2 has a shorter half-life than 25(OH)D3. This difference is primarily attributed to the lower binding affinity of 25(OH)D2 for the vitamin D binding protein (DBP).

dot

Quantitative Data Summary

The following tables summarize the key quantitative differences in the physiological effects of 25-hydroxyvitamin D2 and D3.

Table 1: Comparative Pharmacokinetics of 25(OH)D2 and 25(OH)D3

| Parameter | 25(OH)D2 | 25(OH)D3 | Reference |

| Serum Half-life | Shorter | Longer | [2] |

Table 2: Comparative Efficacy in Raising Serum 25(OH)D Levels

| Study Type | Finding | Reference |

| Meta-analysis | Vitamin D3 is more efficacious at raising serum 25(OH)D concentrations than vitamin D2. | |

| Clinical Trial | Supplementation with vitamin D3 results in a greater and more sustained increase in total 25(OH)D levels compared to an equivalent dose of vitamin D2. |

Table 3: Comparative Binding Affinities and Potency

| Parameter | 25(OH)D2 | 25(OH)D3 | Reference |

| Binding Affinity to DBP | Lower | Higher | [2] |

| VDR Binding Affinity | Significantly lower than 1,25(OH)2D2 | Significantly lower than 1,25(OH)2D3 | [1] |

| Gene Regulation (EC50) | 295 nM | 322 nM | [1] |

Signaling Pathways

The biological actions of both 25(OH)D2 and 25(OH)D3 are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon conversion to their active 1,25-dihydroxy forms, they bind to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on the DNA, initiating the transcription of target genes. While the affinity of 25(OH)D2 and 25(OH)D3 for the VDR is much lower than their dihydroxylated counterparts, at high concentrations, they can directly activate the VDR.[1]

dot

Experimental Protocols

Measurement of Serum 25-Hydroxyvitamin D2 and D3 by LC-MS/MS

This protocol outlines the general steps for the accurate quantification of 25(OH)D2 and 25(OH)D3 in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard method.

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 25(OH)D3).

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

The supernatant can be further purified using liquid-liquid extraction or solid-phase extraction.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 25(OH)D2 and 25(OH)D3 using a suitable C18 or C8 reversed-phase column.

-

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentrations of 25(OH)D2 and 25(OH)D3 in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

dot

VDR Competitive Binding Assay

This assay determines the relative binding affinity of 25(OH)D2 and 25(OH)D3 to the VDR.

-

Materials:

-

Recombinant human VDR

-

Radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3)

-

Unlabeled 25(OH)D2 and 25(OH)D3 standards

-

Assay buffer

-

-

Procedure:

-

Incubate a fixed amount of recombinant VDR with a fixed concentration of radiolabeled 1,25(OH)2D3.

-

Add increasing concentrations of unlabeled 25(OH)D2 or 25(OH)D3 to compete for binding to the VDR.

-

After incubation, separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The lower the IC50 value, the higher the binding affinity of the competitor.

-

VDR Transactivation Assay

This cell-based assay measures the ability of 25(OH)D2 and 25(OH)D3 to activate VDR-mediated gene transcription.

-

Materials:

-

A mammalian cell line (e.g., HEK293T)

-

An expression vector for human VDR

-

A reporter plasmid containing a VDRE linked to a reporter gene (e.g., luciferase)

-

25(OH)D2 and 25(OH)D3 standards

-

-

Procedure:

-

Co-transfect the cells with the VDR expression vector and the VDRE-reporter plasmid.

-

Treat the transfected cells with various concentrations of 25(OH)D2 or 25(OH)D3.

-

After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Plot the reporter gene activity against the concentration of the test compound.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Conclusion

The available evidence strongly indicates that 25-hydroxyvitamin D3 is more potent than 25-hydroxyvitamin D2 in raising and maintaining serum 25(OH)D levels in humans. This is primarily attributed to its higher binding affinity for the vitamin D binding protein, which results in a longer circulating half-life. While the direct binding affinities of the 25-hydroxy forms to the VDR are low, their ability to influence gene expression at higher concentrations, with 25(OH)D2 and 25(OH)D3 showing similar potencies in this regard, warrants further investigation. For drug development and clinical applications, the distinct pharmacokinetic profiles of 25(OH)D2 and 25(OH)D3 must be carefully considered. The choice between vitamin D2 and D3 supplementation may have significant implications for achieving and maintaining optimal vitamin D status and for therapeutic outcomes.

References

The Unsung Sibling: An In-Depth Technical Guide to the Mechanism of Action of 25-Hydroxyvitamin D2 in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms by which 25-hydroxyvitamin D2 (25(OH)D2), a key metabolite of vitamin D2, influences bone metabolism. While often considered in tandem with its vitamin D3 counterpart, 25(OH)D2 possesses unique characteristics that warrant specific investigation. This document provides a comprehensive overview of its action, from systemic transport to genomic and non-genomic effects on bone cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: Beyond the D3 Paradigm

Vitamin D is a crucial regulator of calcium and phosphate (B84403) homeostasis, essential for maintaining skeletal integrity. While much of the scientific literature has focused on vitamin D3 (cholecalciferol) and its metabolites, vitamin D2 (ergocalciferol) remains a significant source of this vital nutrient for many individuals through diet and supplementation. Understanding the specific actions of its primary circulating form, 25(OH)D2, is paramount for a complete picture of vitamin D's role in bone health and for the development of effective therapeutic strategies. This guide will elucidate the direct and indirect mechanisms through which 25(OH)D2 contributes to the dynamic process of bone remodeling.

Pharmacokinetics and Metabolism: A Tale of Two Analogs

The journey of vitamin D2 from ingestion to its active form involves a two-step hydroxylation process, first in the liver to 25(OH)D2 and subsequently in the kidneys and other tissues to the biologically active 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[1] The transport and metabolism of 25(OH)D2 exhibit subtle but significant differences compared to 25(OH)D3.

Binding to Vitamin D Binding Protein (DBP)

The majority of circulating 25(OH)D is bound to the vitamin D binding protein (DBP), with a smaller fraction bound to albumin.[2] A critical distinction between the D2 and D3 analogs lies in their affinity for DBP. 25(OH)D2 exhibits a lower binding affinity for DBP compared to 25(OH)D3.[2][3] This results in a higher concentration of "free" or unbound 25(OH)D2 in circulation, which is the fraction readily available for cellular uptake and conversion to its active form.[3]

Table 1: Comparative Binding Affinities of Vitamin D Metabolites

| Ligand | Binding Protein | Dissociation Constant (Kd) | Reference |

| 25-hydroxyvitamin D2 (25(OH)D2) | Vitamin D Binding Protein (DBP) | Higher (Lower Affinity) | [3] |

| 25-hydroxyvitamin D3 (25(OH)D3) | Vitamin D Binding Protein (DBP) | Lower (Higher Affinity) | [3] |

| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Vitamin D Receptor (VDR) | Similar to 1,25(OH)2D3 | [4] |

| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Vitamin D Receptor (VDR) | Similar to 1,25(OH)2D2 | [4] |

Conversion to Active Metabolites

Both 25(OH)D2 and 25(OH)D3 are substrates for the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) in the kidneys and other tissues, which converts them to their respective active forms, 1,25(OH)2D2 and 1,25(OH)2D3. While both are effective substrates, some studies suggest that vitamin D3 is more efficient at raising total serum 25(OH)D levels.[5]

Mechanism of Action in Bone Cells

The effects of 25(OH)D2 on bone metabolism are mediated through both indirect and direct mechanisms, ultimately influencing the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Indirect Mechanism: Regulation of Mineral Homeostasis

A primary role of vitamin D is to maintain calcium and phosphate homeostasis. The active form, 1,25(OH)2D2, enhances the absorption of dietary calcium and phosphate from the intestine.[6] While both D2 and D3 metabolites stimulate intestinal calcium transport, some studies in animal models suggest that D3 may be more efficacious in this regard.[5] However, studies in humans have shown equivalent increases in calcium absorption following supplementation with either vitamin D2 or D3.[7] By ensuring adequate mineral availability, 25(OH)D2 indirectly supports the mineralization of the bone matrix.

Direct Mechanism: Cellular and Genomic Actions

25(OH)D2 exerts direct effects on bone cells after its conversion to 1,25(OH)2D2. This active metabolite binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

The influence of 1,25(OH)2D2 on osteoblasts is multifaceted and depends on the cellular maturation stage.[9] It can promote the expression of several key osteoblastic genes, including:

-

Osteocalcin (BGLAP): A protein involved in bone mineralization.[8]

-

Alkaline Phosphatase (ALPL): An enzyme crucial for bone matrix mineralization.[8]

-

Osteopontin (SPP1): A protein involved in bone remodeling and mineralization.[8]

However, some studies have also reported inhibitory effects on osteoblast differentiation, particularly at early stages, through the downregulation of Runx2, a master regulator of osteogenesis.[10]

Diagram 1: Genomic Signaling Pathway of 1,25(OH)2D2 in Osteoblasts

Caption: Genomic signaling of 1,25(OH)2D2 in osteoblasts.

1,25(OH)2D2 indirectly stimulates osteoclastogenesis and bone resorption. It acts on osteoblasts to increase the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine that binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. 1,25(OH)2D2 can also decrease the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL that inhibits osteoclastogenesis. The resulting increase in the RANKL/OPG ratio favors bone resorption.

Diagram 2: Indirect Regulation of Osteoclastogenesis by 1,25(OH)2D2

Caption: Indirect regulation of osteoclast activity by 1,25(OH)2D2.

Non-Genomic Actions

In addition to the classical genomic pathway, vitamin D metabolites, including 25(OH)D, can elicit rapid, non-genomic responses that do not involve gene transcription.[11][12] These actions are initiated at the cell membrane and involve the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[4] While most research has focused on 1,25(OH)2D3, it is plausible that 25(OH)D2 and its metabolites also trigger these rapid signaling cascades, potentially influencing ion transport and other cellular processes in bone cells. However, specific non-genomic actions unique to 25(OH)D2 require further investigation.

Diagram 3: Overview of Non-Genomic Signaling

Caption: Postulated non-genomic signaling of 25(OH)D2.

Impact on Bone Turnover Markers

The net effect of 25(OH)D2 on bone metabolism can be assessed by measuring bone turnover markers in serum and urine. Supplementation with vitamin D, including D2, has been shown to influence these markers, although the results can vary depending on the study population and duration.

Table 2: Effects of Vitamin D Supplementation on Bone Turnover Markers

| Bone Turnover Marker | Type | Typical Response to Vitamin D Supplementation | Reference |

| Osteocalcin (OC) | Formation | Variable (may decrease with overall reduced turnover) | [13][14] |

| Bone-specific alkaline phosphatase (BALP) | Formation | Generally no significant change in short-term studies | [14] |

| Procollagen type 1 N-terminal propeptide (P1NP) | Formation | May decrease, indicating reduced bone turnover | [15][16] |

| C-terminal telopeptide of type I collagen (CTX) | Resorption | Generally decreases | [13][15][16] |

| N-terminal telopeptide of type I collagen (NTX) | Resorption | Generally decreases | [13] |

Note: The magnitude of change can be influenced by baseline vitamin D status, dosage, and the specific form of vitamin D administered.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of 25-hydroxyvitamin D2.

In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium-rich mineral in the extracellular matrix of cultured osteoblasts.

Protocol:

-

Cell Culture: Plate osteoblast precursor cells (e.g., MC3T3-E1 or primary human osteoblasts) in a multi-well plate and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

-

Treatment: Treat the cells with varying concentrations of 25(OH)D2 (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control for the duration of the differentiation period (typically 14-21 days), with media changes every 2-3 days.[17]

-

Fixation: After the incubation period, wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.[17]

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 45 minutes at room temperature in the dark.[17]

-

Washing: Gently wash the cells with deionized water multiple times to remove excess stain.

-

Quantification: For quantitative analysis, the stain can be extracted using 10% acetic acid, and the absorbance of the extracted solution is measured at 405 nm.[18][19]

Diagram 4: Experimental Workflow for Alizarin Red S Staining

Caption: Workflow for assessing osteoblast mineralization.

Vitamin D Receptor (VDR) Binding Assay (Scatchard Analysis)

This method is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand for its receptor.

Protocol:

-

Preparation of Receptor Source: Prepare a cytosol or nuclear extract from target cells (e.g., osteoblasts) that express VDR.

-

Incubation: Incubate a constant amount of the receptor preparation with increasing concentrations of radiolabeled 1,25(OH)2D2 (e.g., [³H]-1,25(OH)2D2). For each concentration, a parallel incubation is performed in the presence of a large excess of unlabeled 1,25(OH)2D2 to determine non-specific binding.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand using methods such as hydroxylapatite precipitation, charcoal-dextran adsorption, or size-exclusion chromatography.

-

Quantification: Measure the radioactivity in the bound and free fractions using liquid scintillation counting.

-

Data Analysis: Plot the ratio of bound/free ligand against the concentration of bound ligand (Scatchard plot). The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[20]

Diagram 5: Logical Relationship in Scatchard Analysis

Caption: Logical flow of a Scatchard analysis experiment.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as VDR.

Protocol:

-

Cell Treatment and Cross-linking: Treat osteoblasts with 1,25(OH)2D2 or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR to pull down VDR-bound DNA fragments.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of VDR enrichment. These regions represent the VDR binding sites.[21][22]

Diagram 6: ChIP-seq Experimental Workflow for VDR

Caption: Workflow for identifying VDR binding sites via ChIP-seq.

Conclusion

25-hydroxyvitamin D2 is a key player in bone metabolism, exerting its effects through a combination of indirect regulation of mineral homeostasis and direct actions on bone cells. Its lower affinity for DBP, leading to higher free concentrations, is a notable feature that may influence its biological activity. The conversion of 25(OH)D2 to 1,25(OH)2D2 allows for the classical genomic regulation of osteoblast and osteoclast activity through the VDR/RXR pathway, modulating the expression of genes critical for bone remodeling. While the broader principles of its mechanism of action are shared with its D3 counterpart, the subtle differences in its pharmacokinetics and potentially in its cellular effects underscore the importance of continued research into the specific role of 25-hydroxyvitamin D2 in skeletal health. A deeper understanding of these nuances will be invaluable for optimizing vitamin D-based therapies for the prevention and treatment of bone disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Vitamin D2 & D3 Enhance Calcium Absorption | Seen Nutrition Calcium Chew | Seen Nutrition [seennutrition.com]

- 7. The Effect of Vitamin D2 and Vitamin D3 on Intestinal Calcium Absorption in Nigerian Children with Rickets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Vitamin D and gene networks in human osteoblasts [frontiersin.org]

- 9. Genomic Determinants of Gene Regulation by 1,25-Dihydroxyvitamin D3 during Osteoblast-lineage Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Article - Journal Bone Fragility [journalbonefragility.com]

- 12. mdpi.com [mdpi.com]

- 13. examine.com [examine.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Effect of vitamin D3-supplementation on bone markers (serum P1NP and CTX): A randomized, double blinded, placebo controlled trial among healthy immigrants living in Norway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Vitamin D Supplementation on Bone Turnover Markers in Children and Adolescents from North India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ixcellsbiotech.com [ixcellsbiotech.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. storage.googleapis.com [storage.googleapis.com]

- 20. its.caltech.edu [its.caltech.edu]

- 21. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Clinical Relevance of 25-Hydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a crucial role in a multitude of physiological processes, extending far beyond its well-established function in calcium homeostasis and bone health.[1][2][3][4] Its influence on the immune system, cell proliferation and differentiation, and glucose metabolism has garnered significant attention in recent years. The assessment of an individual's vitamin D status is, therefore, of paramount clinical importance. The primary biomarker for this assessment is the circulating concentration of 25-hydroxyvitamin D (25(OH)D), the major storage form of vitamin D in the body.[2][5][6] This technical guide focuses specifically on 25-hydroxyvitamin D2 (25(OH)D2), one of the two major forms of this critical metabolite. We will delve into its metabolism, clinical significance, methods of analysis, and the signaling pathways it influences upon conversion to its active form.

Metabolism and Clinical Significance of 25-Hydroxyvitamin D2

Vitamin D exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[5] Vitamin D2 is derived from plant sources and fungi, while vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and is also found in animal-based foods.[1][5] Both forms are biologically inert and require two hydroxylation steps to become active.[3] The first hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2) and vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3).[1][3] 25(OH)D2 is a prohormone and, along with 25(OH)D3, is the primary circulating form of vitamin D, making its measurement a key indicator of vitamin D status.[5]

The second hydroxylation step takes place mainly in the kidneys, where 25(OH)D is converted to the biologically active hormone 1,25-dihydroxyvitamin D (calcitriol).[1][3] While both vitamin D2 and D3 are converted to the active form, some studies suggest that vitamin D3 is more effective at raising and maintaining serum 25(OH)D levels.[5][7][8] However, the clinical significance of this difference is still a subject of ongoing research.[5]

Deficiency in vitamin D, as indicated by low levels of total 25(OH)D (the sum of 25(OH)D2 and 25(OH)D3), is associated with a range of health issues. These include rickets in children, osteomalacia and osteoporosis in adults, and an increased risk of fractures.[1][4] Furthermore, low vitamin D status has been linked to an increased risk of various chronic conditions such as autoimmune diseases, cardiovascular disease, certain cancers, and neurodegenerative disorders.[2][5]

Comparative Efficacy of Vitamin D2 and D3 Supplementation

The relative potency of vitamin D2 and vitamin D3 in raising serum 25(OH)D levels is a critical consideration in clinical practice and drug development. The following table summarizes findings from comparative studies.

| Study Parameter | Vitamin D2 (Ergocalciferol) | Vitamin D3 (Cholecalciferol) | Key Findings |

| Effect on Total 25(OH)D Levels | Generally less effective in raising and maintaining total 25(OH)D levels compared to D3.[7][8] | More efficacious at increasing and sustaining serum 25(OH)D concentrations.[7][8] | A meta-analysis of randomized controlled trials showed a significant positive effect of vitamin D3 over vitamin D2 in raising serum 25(OH)D.[8] |

| Dosage Frequency | The superiority of vitamin D3 is more pronounced with bolus (intermittent large) doses compared to daily supplementation.[8] | ||

| Effect on 25(OH)D3 Levels | Supplementation with vitamin D2 has been shown to decrease serum 25(OH)D3 concentrations.[9] | This suggests a potential competition in metabolic pathways or regulation.[9] | |

| Clinical Outcomes | Both forms are used for the treatment and prevention of vitamin D deficiency.[10] | Often considered the preferred choice for supplementation due to its higher efficacy.[8] | Clinical practice guidelines often consider both forms as therapeutically equivalent for correcting deficiency, though D3 is frequently favored.[7] |

Experimental Protocols for the Quantification of 25-Hydroxyvitamin D2

Accurate measurement of 25(OH)D2 is essential for both clinical diagnostics and research. While immunoassays are widely used, they can suffer from a lack of specificity and may not distinguish between 25(OH)D2 and 25(OH)D3.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites due to its high accuracy, sensitivity, and specificity.[13][14][15][16]

Sample Preparation and Extraction for LC-MS/MS Analysis

The following protocol outlines a typical procedure for the extraction of 25(OH)D2 from serum or plasma samples.

-

Sample Aliquoting : Begin by aliquoting 100 µL of serum or plasma into a microcentrifuge tube.[17]

-

Internal Standard Addition : Add a deuterated internal standard, such as 25-hydroxyvitamin D3-d6, to each sample to correct for analytical variability.[11][12]

-

Protein Precipitation : Precipitate proteins by adding a solution such as zinc sulfate (B86663) and methanol, followed by vortex mixing.[17]

-

Liquid-Liquid Extraction : Perform a liquid-liquid extraction using an organic solvent like hexane (B92381) to isolate the vitamin D metabolites from the aqueous phase.[18]

-

Evaporation and Reconstitution : The organic layer is then transferred to a new tube and evaporated to dryness under a stream of nitrogen.[18] The dried extract is reconstituted in a solvent mixture suitable for LC-MS/MS analysis, typically a methanol/water solution.[18]

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

-

Chromatographic Separation : The different vitamin D metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reverse-phase column.[14]

-

Ionization : The separated metabolites are then ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[11]

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion after fragmentation, which provides high specificity.[11][19]

The following table summarizes key parameters for a typical LC-MS/MS method for 25(OH)D2 and 25(OH)D3 quantification.

| Parameter | 25-Hydroxyvitamin D2 | 25-Hydroxyvitamin D3 | Internal Standard (d6-25(OH)D3) |

| Precursor Ion (m/z) | 413.3 | 401.3 | 407.3 |

| Product Ion (m/z) | 395.3 | 383.3 | 389.3 |

| Linearity | 1–100 ng/mL[11][12] | 1–100 ng/mL[11][12] | N/A |

| Imprecision (CV) | <10%[11][12] | <10% | N/A |

| Limit of Quantitation | ~1.5 nmol/L[18] | ~4.6 nmol/L[18] | N/A |

Signaling Pathways of Active Vitamin D

Upon conversion to its active form, 1,25-dihydroxyvitamin D, both vitamin D2 and D3 metabolites exert their biological effects through the same signaling pathway. The active hormone binds to the vitamin D receptor (VDR), a nuclear receptor that acts as a transcription factor.[4][20][21]

The 1,25(OH)2D-VDR complex then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[20][22] This genomic action of vitamin D regulates a wide array of genes involved in calcium and phosphate (B84403) homeostasis, bone metabolism, immune function, and cell growth and differentiation.[1][23]

Visualizations

Vitamin D Metabolism and Activation Pathway

Caption: Metabolic pathway of Vitamin D2 from dietary sources to its active form.

Experimental Workflow for 25(OH)D2 Quantification by LC-MS/MS

Caption: A typical experimental workflow for the quantification of 25(OH)D2.

Vitamin D Receptor Signaling Pathway

Caption: The genomic signaling pathway of active vitamin D via the VDR.

Conclusion

25-hydroxyvitamin D2 is a clinically relevant biomarker for assessing vitamin D status, particularly in individuals supplementing with or consuming foods fortified with vitamin D2. While its efficacy in raising total 25(OH)D levels may be lower than that of 25-hydroxyvitamin D3, it remains an important contributor to overall vitamin D sufficiency. Accurate quantification of 25(OH)D2, preferably using LC-MS/MS, is crucial for both clinical management and research. Understanding the metabolism and signaling pathways of vitamin D, initiated by both D2 and D3, is fundamental for the development of therapeutic strategies targeting the vitamin D system. This guide provides a foundational overview for researchers and drug development professionals investigating the multifaceted roles of this essential secosteroid.

References

- 1. 25-Hydroxyvitamin D2 and D3, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 2. 25- Hydroxyvitamin D: Explosion in Clinical Interest and Laboratory Requests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. 25-Hydroxy Vitamin D2 | Rupa Health [rupahealth.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 16. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]

The Immunomodulatory Landscape of 25-Hydroxyvitamin D2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Mechanisms and Experimental Methodologies

Introduction

Vitamin D, a secosteroid hormone, has long been recognized for its essential role in calcium homeostasis and bone metabolism. However, a growing body of evidence has illuminated its profound immunomodulatory functions. The vitamin D receptor (VDR) is expressed in a wide array of immune cells, including T cells, B cells, monocytes, and dendritic cells, suggesting a direct role for vitamin D in regulating both innate and adaptive immunity.[1][2] While much of the research has focused on the active form, 1,25-dihydroxyvitamin D (calcitriol), and the precursor 25-hydroxyvitamin D3 (25(OH)D3), the impact of 25-hydroxyvitamin D2 (25(OH)D2) on the immune response is an area of increasing interest and importance. This technical guide provides a comprehensive overview of the current understanding of 25(OH)D2's influence on the immune system, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts: 25-Hydroxyvitamin D2 vs. D3 and Bioavailability

25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 are the two primary circulating forms of vitamin D, derived from dietary ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3) synthesized in the skin upon sun exposure, respectively. A critical difference between these two prohormones lies in their binding affinity to the vitamin D binding protein (DBP). DBP exhibits a lower binding affinity for 25(OH)D2 compared to 25(OH)D3.[3] This distinction is significant as it is the "free" or unbound fraction of 25(OH)D that is thought to be biologically active and readily available for cellular uptake and subsequent conversion to the active form, 1,25(OH)2D, by the enzyme CYP27B1 expressed in various immune cells.[1] Consequently, equivalent total serum concentrations of 25(OH)D2 and 25(OH)D3 may result in different levels of free, bioavailable hormone, leading to differential effects on immune cell function.[1]

Quantitative Data on the Immunomodulatory Effects of 25-Hydroxyvitamin D2

The following tables summarize key quantitative findings from studies comparing the effects of 25(OH)D2 and 25(OH)D3 on various immune parameters.

Table 1: Comparative Effects of Vitamin D2 and D3 Supplementation on Serum Metabolites in Mice

| Parameter | Vitamin D2 Diet | Vitamin D3 Diet | P-value | Reference |

| Total 25(OH)D (ng/mL) at 8 weeks | 26.6 ± 1.9 | 28.3 ± 2.0 | Not Significant | [1] |

| Free 25(OH)D (pg/mL) at 8 weeks | 16.8 ± 0.65 | 8.4 ± 0.63 | <0.001 | [1] |

| Total 1,25(OH)2D (pg/mL) at 8 weeks | 44.49 ± 6.45 | 62.38 ± 11.59 | <0.05 | [3] |

Table 2: Differential Effects of Vitamin D2 vs. D3 on Splenic Immune Cell Populations and Gene Expression in Female Mice

| Parameter | Vitamin D2 vs. D3 | Fold Change/Percentage | P-value | Reference |

| Gene Expression (mRNA) | ||||

| Cyp27b1 (1α-hydroxylase) | Increased | 2.35-fold ± 0.45 | <0.05 | [1] |

| CD11b (Monocyte/Macrophage marker) | Increased | 1.77-fold ± 0.45 | <0.05 | [1] |

| CD14 (Monocyte marker) | Decreased | 0.39-fold ± 0.19 | <0.05 | [1] |

| RANKL (Osteoclastogenesis precursor) | Increased | 1.80-fold ± 0.37 | <0.05 | [1] |

| Immune Cell Populations (% of CD45+ cells) | ||||

| Monocyte-Macrophage | Increased | 38.04% (D2) vs. Not specified (D3) | 0.0173 | [1] |

| Natural Killer (NK) Cells | Reduced | 39.25% (D2) vs. Not specified (D3) | 0.0054 | [1] |

Table 3: Comparative Effects of 25(OH)D2 and 25(OH)D3 on Gene Expression in Human Peripheral Blood Mononuclear Cells (PBMCs) in vitro

| Parameter | 25(OH)D2 | 25(OH)D3 | 1,25(OH)2D3 | Reference |

| Average EC50 for 206 common target genes | 295 nM | 322 nM | 0.48 nM | [4] |

Signaling Pathways of 25-Hydroxyvitamin D in Immune Cells

Upon entering an immune cell, 25(OH)D2 can be converted to its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), by the mitochondrial enzyme CYP27B1 (1α-hydroxylase). The expression and activity of CYP27B1 in immune cells are regulated by various stimuli, including cytokines like interferon-gamma (IFN-γ) and Toll-like receptor (TLR) activation.[5]

The active 1,25(OH)2D2 then binds to the Vitamin D Receptor (VDR), a nuclear hormone receptor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of hundreds of genes involved in immune regulation.[4][5] In monocytes, the pioneer transcription factors PU.1 and CCAAT/enhancer binding protein α (CEBPA) play a crucial role in facilitating VDR binding to the chromatin.[6]

The downstream effects of VDR activation are cell-type specific and context-dependent. In general, vitamin D signaling tends to promote a more tolerogenic and anti-inflammatory immune phenotype.

Experimental Protocols

In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with 25-Hydroxyvitamin D2

Objective: To assess the dose-dependent effects of 25(OH)D2 on cytokine production and T cell proliferation in human PBMCs.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

25-hydroxyvitamin D2 (Sigma-Aldrich or equivalent)

-

Phytohemagglutinin (PHA) (Sigma-Aldrich or equivalent)

-

Cell proliferation dye (e.g., CFSE)

-

Human cytokine ELISA kits (for IFN-γ, IL-10, TNF-α, etc.)

-

96-well cell culture plates

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Seed 1 mL of the cell suspension into each well of a 24-well plate.

-

Add 25(OH)D2 at various concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) to the wells.

-

For T cell proliferation assays, label the cells with a cell proliferation dye like CFSE prior to stimulation.

-

Stimulate the cells with PHA (e.g., 5 µg/mL).

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Cytokine Analysis: After incubation, centrifuge the plates and collect the supernatants. Measure cytokine concentrations (e.g., IFN-γ, IL-10) using specific ELISA kits according to the manufacturer's instructions.

-

T Cell Proliferation Analysis: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry to determine the percentage of proliferating T cells.

Generation and Treatment of Human Monocyte-Derived Dendritic Cells (DCs)

Objective: To investigate the effect of 25(OH)D2 on the differentiation and maturation of human DCs.

Materials:

-

Human CD14+ monocytes (isolated from PBMCs by magnetic-activated cell sorting - MACS)

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS)

-

25-hydroxyvitamin D2

-

Flow cytometry antibodies for DC surface markers (e.g., CD14, CD1a, CD80, CD83, CD86, HLA-DR)

Methodology:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads.[7]

-

DC Differentiation: Culture the isolated monocytes at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) for 5-6 days to generate immature DCs (iDCs).[8][9]

-

Add fresh medium with cytokines every 2-3 days.

-

25(OH)D2 Treatment: On day 3 of differentiation, add 25(OH)D2 at the desired concentration (e.g., 100 nM).

-

DC Maturation: On day 6, induce maturation of iDCs by adding LPS (e.g., 100 ng/mL) for 24-48 hours.[7]

-

Phenotypic Analysis: Harvest the cells and stain with a panel of fluorescently labeled antibodies against DC surface markers. Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.

References

- 1. Primary Vitamin D Target Genes of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 1,25-Dihydroxyvitamin D3 and 25-Hydroxyvitamin D3 on PBMCs From Dairy Cattle Naturally Infected With Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Primary Vitamin D Target Genes of Human Monocytes [frontiersin.org]

- 5. 25-Hydroxyvitamin D potentializes extracellular cathelicidin release from human PBMC stimulated ex vivo with either bacterial (LPS) or viral (P: IC) mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Signaling in the Context of Innate Immunity: Focus on Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. miltenyibiotec.com [miltenyibiotec.com]

Dietary Sources of 25-Hydroxyvitamin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dietary sources of 25-hydroxyvitamin D2 (25(OH)D2), the primary circulating form of vitamin D2. While vitamin D2 (ergocalciferol) is obtained from plant-based foods, fungi, and fortified products, the presence of its hydroxylated metabolite, 25(OH)D2, in the diet is less ubiquitous and primarily associated with specific food sources. This document details the known dietary origins of 25(OH)D2, presents available quantitative data, outlines detailed experimental protocols for its quantification, and illustrates the metabolic pathway and analytical workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the nutritional and pharmacological aspects of vitamin D metabolism.

Introduction

Vitamin D is a crucial fat-soluble vitamin essential for calcium homeostasis, bone metabolism, and various other physiological processes. It exists in two primary forms: vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight and found in animal-based foods, and vitamin D2 (ergocalciferol), derived from plant sources and fungi.[1][2] Both forms are biologically inert and require two hydroxylation steps for activation. The first hydroxylation occurs in the liver, converting vitamin D2 and D3 to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively.[3][4] These 25-hydroxylated forms are the major circulating metabolites and are used as biomarkers to determine an individual's vitamin D status.[5]

While the dietary sources of vitamin D2 are well-documented, the presence and quantitative levels of its immediate metabolite, 25(OH)D2, in food are less characterized. Understanding the dietary intake of pre-hydroxylated vitamin D forms is critical as they are more readily absorbed and have a greater impact on serum 25(OH)D levels compared to their parent vitamins.[6] This guide focuses specifically on the dietary sources of 25-hydroxyvitamin D2.

Dietary Sources of 25-Hydroxyvitamin D2

The primary and most significant dietary source of 25-hydroxyvitamin D2 is mushrooms that have been exposed to ultraviolet (UV) radiation.[7][8]

-

UV-Treated Mushrooms: Fungi, particularly mushrooms, are rich in ergosterol (B1671047), the precursor to vitamin D2. When exposed to UV light, ergosterol is converted to vitamin D2.[8] Further research has shown that this process also leads to the formation of 25-hydroxyvitamin D2.[2][7] The amount of both vitamin D2 and 25(OH)D2 in mushrooms can be significantly increased through controlled UV irradiation.[7]

-

Other Plant Sources: The presence of 25(OH)D2 in other plant-based foods is not well-established and appears to be minimal if present at all. Most analyses of edible plants have not detected quantifiable amounts of 25(OH)D2.[7][9]

-

Fortified Foods: Food fortification is a common strategy to increase vitamin D intake in the population. However, the fortification of foods is typically done with either vitamin D2 (ergocalciferol) or vitamin D3 (cholecalciferol), not their 25-hydroxylated metabolites.[10][11][12] Therefore, fortified foods such as plant-based milks, breakfast cereals, and fruit juices are sources of vitamin D2, which is then converted to 25(OH)D2 in the body, but they are not direct dietary sources of 25(OH)D2 itself. There is a lack of data on the presence and levels of 25-hydroxyvitamin D2 in commercially fortified products.

Quantitative Data

The following table summarizes the available quantitative data for 25-hydroxyvitamin D2 in dietary sources. It is important to note that data is sparse and primarily limited to UV-treated mushrooms.

| Food Source | Form | Concentration (µ g/100g dry weight) | Reference |

| UV-irradiated Dried Button Mushrooms (Agaricus bisporus) | 25-hydroxyvitamin D2 | 0.14 ± 0.01 | [2][7] |

| UV-irradiated Dried Button Mushrooms (Agaricus bisporus) - Stored 3 months | 25-hydroxyvitamin D2 | 0.14 ± 0.01 | [2][7] |

| UV-irradiated Dried Button Mushrooms (Agaricus bisporus) - Stored 6 months | 25-hydroxyvitamin D2 | 0.11 ± 0.01 | [2][7] |

| UV-irradiated Dried Button Mushrooms (Agaricus bisporus) - Stored 12 months | 25-hydroxyvitamin D2 | 0.10 ± 0.01 | [2][7] |

Experimental Protocols

The accurate quantification of 25-hydroxyvitamin D2 in food matrices is challenging due to its low concentrations and the presence of interfering compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of vitamin D metabolites.[3][13][14]

Sample Preparation

4.1.1. Saponification and Extraction from Mushroom Matrix

This protocol is adapted from methodologies for analyzing vitamin D and its metabolites in mushrooms.

-

Homogenization: Homogenize a representative sample of the mushroom material (fresh or dried).

-

Saponification: To approximately 5g of the homogenized sample, add an antioxidant (e.g., 0.2 g ascorbic acid), 10 mL of ultrapure water, 12 mL of ethanol (B145695) containing 0.2% butylated hydroxytoluene (BHT), and 6 mL of 50% potassium hydroxide (B78521) solution.

-

Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 60-80°C) for 1-2 hours to saponify lipids.

-

Extraction: After cooling, perform a liquid-liquid extraction (LLE) by adding an organic solvent such as n-hexane or a mixture of hexane (B92381) and ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer at least twice more to ensure complete recovery.

-

Washing: Combine the organic extracts and wash with deionized water to remove residual alkali.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for LC-MS/MS analysis.

4.1.2. Extraction from Fortified Food Matrices (General Protocol)

This is a general protocol that may need optimization depending on the specific food matrix (e.g., plant-based milk, cereal).

-

Sample Homogenization: For solid samples like cereals, grind to a fine powder. For liquid samples like plant-based milk, use a measured volume directly.

-

Protein Precipitation (for liquid matrices): For samples like plant-based milk, add a protein precipitating agent such as acetonitrile (B52724) or methanol, vortex, and centrifuge to pellet the proteins.

-